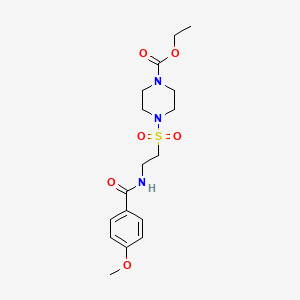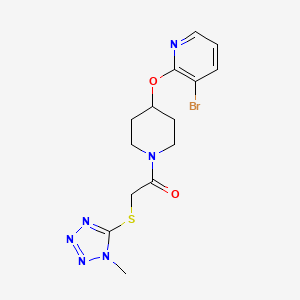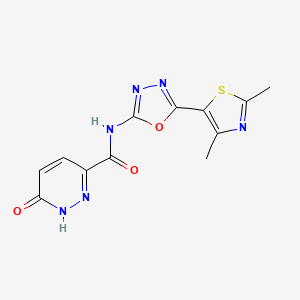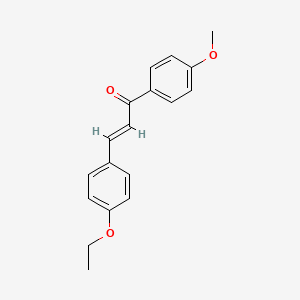
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as INDU, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a selective inhibitor of a protein called TGF-β receptor type I (TβRI) and has been shown to have anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medical Chemistry
One of the primary research applications of compounds related to 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves the synthesis and evaluation of their roles as enzyme inhibitors. For instance, compounds structurally related have shown significant inhibition profiles against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's. These studies contribute to the understanding of how modifications in the molecular structure can impact biological activity, providing a foundation for the development of new therapeutic agents (Pejchal et al., 2011).
Antioxidant and Antidiabetic Activities
Another significant area of research for compounds akin to 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is their potential antioxidant and antidiabetic activities. Studies have demonstrated that N-substituted tetrahydropyrimidines based on phenylthiourea, which share a functional similarity, exhibit promising antioxidant properties and inhibitory action against acetylcholinesterase, a characteristic beneficial for managing oxidative stress-related diseases and diabetes management. These findings highlight the therapeutic potential of these compounds in treating conditions associated with oxidative stress and hyperglycemia (Maharramova et al., 2018).
Supramolecular Chemistry and Gel Formation
The ability of certain urea derivatives to act as supramolecular gelators has been explored in the context of creating silver(I) complexes. This research demonstrates the compound's capability to form gels in mixed solvent systems, which is of interest in the fields of material science and nanotechnology. Such studies provide insights into the design and development of new materials with potential applications in drug delivery, tissue engineering, and environmental remediation (Braga et al., 2013).
Drug Metabolism and Pharmacokinetics
Research into the metabolism of similar potent inhibitors, like TPPU, a soluble epoxide hydrolase inhibitor, sheds light on how these compounds are processed in biological systems. Understanding the metabolic pathways, identifying metabolites, and assessing the pharmacokinetics are crucial steps in drug development, ensuring safety and efficacy in therapeutic use. Such studies help in predicting drug interactions, optimizing dosing, and minimizing potential side effects (Wan et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-7,10,17,26H,8-9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJZUEKOUNUMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)


![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)
![1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone](/img/structure/B2961970.png)

